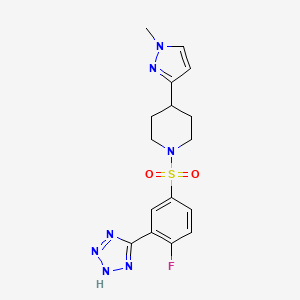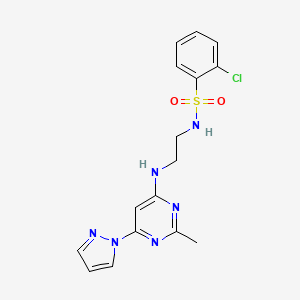![molecular formula C16H19NO2S B2605102 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide CAS No. 2097860-95-0](/img/structure/B2605102.png)
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide” is a chemical compound with diverse scientific applications. It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives, such as the one , are synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “this compound” would be an extension of this basic thiophene structure.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . More specific physical and chemical properties of “this compound” would require further investigation.Wissenschaftliche Forschungsanwendungen
Biosensing Applications
One study describes the development of a highly sensitive biosensor using a nanocomposite modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This biosensor exhibits potent electron mediating behavior and can successfully determine analytes in real samples with satisfactory results, demonstrating the potential application of similar compounds in biosensing technologies (Karimi-Maleh et al., 2014).
Antimicrobial Activity
Research into N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, which share a similar structural motif with the compound , indicates that these compounds can inhibit histone deacetylases with IC50 values as low as 4.0 microM. Some derivatives exhibited potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, suggesting that N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide could have similar antimicrobial or antiproliferative applications (Jiao et al., 2009).
Molecular Interaction and Structure Analysis
A study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reaction characterization and single crystal X-ray diffraction reveals insights into intermolecular interactions and the influence of these interactions on molecular geometry. This research highlights the significance of structural analysis in understanding the properties and potential applications of compounds like this compound in molecular design and interaction modeling (Karabulut et al., 2014).
Photocatalytic Applications
Another area of interest is the photocatalytic degradation of organic pollutants. While not directly related to this compound, research on similar compounds demonstrates the potential for photocatalytic applications in environmental cleanup, indicating that further exploration into the photocatalytic properties of this compound could be fruitful (Torimoto et al., 1996).
Wirkmechanismus
Zukünftige Richtungen
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide” and similar compounds could be of significant interest in future research and development efforts in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-5-3-4-6-14(12)15(18)17-11-16(2,19)9-13-7-8-20-10-13/h3-8,10,19H,9,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMOCJLACKSVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C)(CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2605019.png)
![1-methyl-9-phenyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2605020.png)
![8-chloro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2605021.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2605023.png)
![1-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2605026.png)

![N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2605030.png)



![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2605034.png)


